Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate
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Overview
Description
Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate is a complex organic compound that features a benzoyl group, an ethyl ester, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-diaminobenzoic acid with 4-aminophenol to form an amide linkage. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as stannous chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s amine groups make it useful for conjugation with biomolecules.
Industry: It is used in the production of high
Properties
IUPAC Name |
ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-28-22(27)14-3-7-19(8-4-14)29-20-9-5-18(6-10-20)25-21(26)15-11-16(23)13-17(24)12-15/h3-13H,2,23-24H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYMBKDEBMGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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